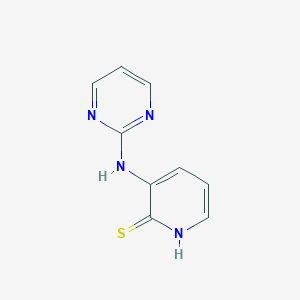
3-(2-Pyrimidinylamino)-2-pyridinethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Pyrimidinylamino)-2-pyridinethiol is a useful research compound. Its molecular formula is C9H8N4S and its molecular weight is 204.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that 3-(2-Pyrimidinylamino)-2-pyridinethiol exhibits significant anticancer properties. It functions as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating cell cycle progression. Inhibition of these kinases can lead to reduced cell proliferation, making this compound a candidate for treating various cancers including breast cancer and melanoma .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. By inhibiting specific signaling pathways associated with inflammation, it may help mitigate conditions such as rheumatoid arthritis and other chronic inflammatory diseases. The ability to modulate inflammatory responses is critical for developing therapies aimed at these conditions .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell function, which highlights its potential as an anti-infective agent in treating infections caused by resistant strains .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various organic reactions involving pyridine and pyrimidine derivatives. Understanding the structure-activity relationship is crucial for optimizing its therapeutic efficacy:
- Synthesis Pathways : Common synthetic routes involve nucleophilic substitution reactions where pyridine derivatives react with appropriate electrophiles to form the desired thiol compound.
- SAR Insights : Modifications to the functional groups on the pyridine or pyrimidine rings can significantly influence the biological activity of the compound. Studies have shown that certain substitutions enhance potency against specific targets like CDKs or inflammatory mediators .
Case Studies and Experimental Findings
Several studies have documented the efficacy of this compound in preclinical models:
- Anticancer Study : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to CDK inhibition leading to cell cycle arrest .
- Anti-inflammatory Research : Another investigation focused on rheumatoid arthritis models demonstrated that administration of the compound reduced markers of inflammation and joint swelling, suggesting its potential for therapeutic use in inflammatory diseases .
- Antimicrobial Trials : Laboratory tests revealed that this compound exhibited bactericidal activity against Staphylococcus aureus and antifungal effects against Candida species, indicating its versatility as an antimicrobial agent .
Propiedades
Fórmula molecular |
C9H8N4S |
|---|---|
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
3-(pyrimidin-2-ylamino)-1H-pyridine-2-thione |
InChI |
InChI=1S/C9H8N4S/c14-8-7(3-1-4-10-8)13-9-11-5-2-6-12-9/h1-6H,(H,10,14)(H,11,12,13) |
Clave InChI |
HZHHKQSJUJRKLR-UHFFFAOYSA-N |
SMILES |
C1=CNC(=S)C(=C1)NC2=NC=CC=N2 |
SMILES canónico |
C1=CNC(=S)C(=C1)NC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















